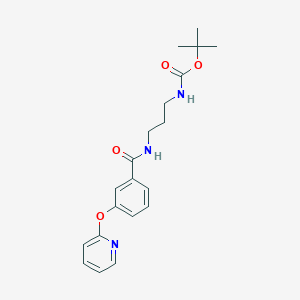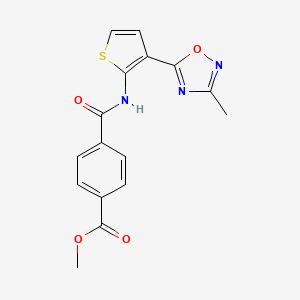![molecular formula C17H24FN3O2 B2680297 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide CAS No. 1384790-97-9](/img/structure/B2680297.png)
2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide, also known as Compound A, is a small molecule that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound has been shown to exhibit promising results in preclinical studies, with its mechanism of action and biochemical and physiological effects being the subject of ongoing research. In
Applications De Recherche Scientifique
2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases. In preclinical studies, 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. Additionally, 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A has been explored for its potential to enhance the efficacy of existing cancer therapies, such as chemotherapy and radiation. These findings highlight the potential of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A as a novel therapeutic agent for the treatment of cancer and inflammatory diseases.
Mécanisme D'action
The mechanism of action of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A involves the inhibition of the NF-κB pathway, which plays a critical role in regulating inflammation and cell survival. 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A binds to the IKKβ kinase subunit, preventing its activation and subsequent phosphorylation of the NF-κB inhibitor protein IκBα. This results in the inhibition of NF-κB activation and downstream signaling, leading to reduced inflammation and cell survival in cancer cells.
Biochemical and Physiological Effects:
2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A has been shown to exhibit potent anti-inflammatory and anti-cancer effects in preclinical studies. In animal models of inflammation, 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, lung, and colon cancer cells. These findings suggest that 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A has the potential to be a potent anti-inflammatory and anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A is its specificity for the NF-κB pathway, which makes it a promising therapeutic agent with fewer off-target effects. Additionally, the synthesis method of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A has been optimized to produce high yields and purity, making it suitable for large-scale production. However, one of the limitations of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A is its relatively short half-life, which may limit its efficacy in vivo. Additionally, further research is needed to determine the optimal dosing and administration of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A for therapeutic use.
Orientations Futures
There are several future directions for research on 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A. One area of research is the optimization of the synthesis method to improve the yield and purity of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A. Additionally, further preclinical studies are needed to determine the optimal dosing and administration of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A for therapeutic use. Another area of research is the exploration of the potential of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A as a combination therapy with existing cancer therapies, such as chemotherapy and radiation. Finally, the development of analogs of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A may lead to the discovery of more potent and selective inhibitors of the NF-κB pathway.
Conclusion:
In conclusion, 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A is a small molecule that has shown promising results in preclinical studies for its potential as a therapeutic agent in the treatment of cancer and inflammatory diseases. The synthesis method of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A has been optimized to produce high yields and purity, making it suitable for large-scale production. The mechanism of action of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A involves the inhibition of the NF-κB pathway, leading to reduced inflammation and cell survival in cancer cells. While there are limitations to the efficacy of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A, ongoing research and future directions provide hope for the development of more potent and selective inhibitors of the NF-κB pathway.
Méthodes De Synthèse
The synthesis of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A involves a multi-step process that includes the reaction of 2-fluoropyridine with 1-cyclopentyl-1-morpholinopropanol, followed by the addition of 4-cyanobenzoyl chloride. The resulting compound is then treated with hydrochloric acid to yield the final product, 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A. This synthesis method has been optimized to produce high yields and purity of 2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide A, making it suitable for large-scale production.
Propriétés
IUPAC Name |
2-fluoro-N-[1-(1-morpholin-4-ylcyclopentyl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24FN3O2/c1-13(20-16(22)14-4-7-19-15(18)12-14)17(5-2-3-6-17)21-8-10-23-11-9-21/h4,7,12-13H,2-3,5-6,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQDRBFUNGKWFLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCCC1)N2CCOCC2)NC(=O)C3=CC(=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-1,5-dihydro-1-methyl-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2680217.png)


![1-[(E)-2-Phenylethenyl]sulfonyl-2-(pyrrolidin-1-ylmethyl)pyrrolidine](/img/structure/B2680222.png)
![5-fluoro-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2680223.png)


![2-{4-[4-(1,3-Thiazol-2-yloxy)benzoyl]piperazin-1-yl}pyrimidine](/img/structure/B2680226.png)




![4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2680237.png)